1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3
. This code represents the molecular structure of the compound.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a synthetic compound classified as a pyrimidine derivative. It features a bromine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position, which contributes to its potential biological activity. This compound is primarily utilized in medicinal chemistry and pharmaceutical research due to its structural properties that may interact with various biological targets.
The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 4-methylpiperazine. This reaction is generally conducted in dimethylformamide (DMF) as a solvent, using potassium carbonate as a base under reflux conditions. The process allows for effective nucleophilic substitution, resulting in the desired product .
A more recent synthesis method involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds as raw materials. This method simplifies the preparation process, reduces costs, and enhances yield efficiency, making it suitable for large-scale production in pharmaceutical applications .
The compound's molecular formula is C_{11}H_{15}BrN_{4}, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. The structure exhibits a pyrimidine ring fused with a piperazine moiety, which is crucial for its biological interactions.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions:
For substitution reactions, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically used alongside bases such as potassium carbonate or sodium hydride. Common reagents for oxidation include hydrogen peroxide, while sodium borohydride serves as a reducing agent .
The compound is typically presented as a solid with varying melting points depending on purity and preparation methods. Its solubility properties are influenced by the presence of the bromine atom and the piperazine group.
Key chemical properties include:
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine has significant applications in scientific research, particularly in medicinal chemistry. It is explored for its potential as an anticancer agent and other therapeutic uses due to its ability to interact with specific biological pathways. The compound's structural characteristics make it a candidate for further development in drug design aimed at targeting various diseases .
Pyrimidine derivatives constitute a fundamental class of nitrogen-containing heterocycles with profound implications across chemical sciences. The pyrimidine scaffold itself is a six-membered ring containing two nitrogen atoms at the 1- and 3-positions, creating an electron-deficient system that readily participates in nucleophilic substitution reactions. This electron deficiency is strategically enhanced in 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine through the synergistic effects of the bromine substituent at the 5-position and the piperazine group at the 2-position [1]. The structural versatility of pyrimidines enables their incorporation into diverse molecular architectures, facilitating the development of compounds with tailored electronic properties and binding affinities.
The significance of this particular pyrimidine derivative becomes evident when compared to structural analogs. For instance, replacing the 4-methylpiperazine with an unsubstituted piperazine (as in 5-Bromo-2-(piperazin-1-yl)pyrimidine, CAS 99931-82-5) reduces molecular weight by 14 atomic mass units but simultaneously increases the potential for hydrogen bonding due to the presence of two secondary amine protons . Alternatively, elongation of the piperazine ring to a homopiperazine (as in 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane, CAS 849021-44-9) maintains identical molecular weight but introduces enhanced conformational flexibility [1]. These subtle structural modifications profoundly influence physicochemical properties, solubility profiles, and biological target interactions, making the 5-bromo-2-aminopyrimidine motif a privileged structure in drug design.
Table 2: Structural Analogs of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
5-Bromo-2-(piperazin-1-yl)pyrimidine | 99931-82-5 | C8H11BrN4 | 243.108 g/mol |
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | 849021-42-7 | C10H15BrN4O | 287.161 g/mol |
1-(5-Bromopyrimidin-2-yl)[1,4]diazepane | 849021-44-9 | C9H13BrN4 | 257.135 g/mol |
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 446286-61-9 | C8H10BrN3 | 228.093 g/mol |
The strategic incorporation of bromine at the pyrimidine 5-position and 4-methylpiperazine at the 2-position creates a multifunctional molecule with distinct reactivity profiles. Bromine, as a moderately electronegative halogen, serves dual purposes: it acts as a powerful activating group for electrophilic aromatic substitution while simultaneously providing an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations [4] [6]. This bromine-mediated reactivity transforms the compound into a versatile synthetic intermediate, enabling efficient construction of complex biaryl systems prevalent in pharmaceuticals. Computational analyses of the electron density distribution reveal that bromine withdrawal of electron density from the pyrimidine ring creates partial positive charges at adjacent positions (C4 and C6), further enhancing their susceptibility to nucleophilic attack.
The 4-methylpiperazine substituent contributes significantly to the compound's biorelevance and physicochemical behavior. The piperazine ring adopts a chair conformation with the methyl group occupying an equatorial position, minimizing steric strain. The two nitrogen atoms within the piperazine ring possess distinct electronic environments: the tertiary nitrogen directly bonded to the pyrimidine ring exhibits diminished basicity due to resonance with the electron-deficient heterocycle, while the secondary nitrogen (N4) retains stronger basic character (predicted pKa ≈ 8.5) [4]. This differential basicity enables selective protonation under controlled pH conditions. The methyl group on the piperazine nitrogen serves multiple functions: it modulates lipophilicity (increasing logP by approximately 0.5 compared to unmethylated analogs), enhances metabolic stability by protecting against oxidative N-dealkylation, and introduces a stereoelectronic effect that influences the piperazine ring's conformational equilibrium [1] [6].
Table 3: Reactivity and Electronic Properties of Key Substituents
Substituent | Position | Electronic Effects | Role in Synthetic Applications |
---|---|---|---|
Bromine Atom | Pyrimidine C5 | -I effect, ortho/para-directing for EAS | Cross-coupling site for C-C/C-N bond formation |
4-Methylpiperazine | Pyrimidine C2 | +M effect (through N), basic nitrogen | Bioisostere for amine functions, hydrogen bond acceptor |
Pyrimidine N1 | Ring position | Electron-withdrawing | Enhances electrophilicity of C5 position |
The synthesis and application of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine emerged during the golden age of heterocyclic chemistry in the late 20th century, with its first reported preparation appearing in the early 1990s. The compound received its formal chemical identifier CAS 141302-36-5 in 1993-1994, coinciding with rapid advancements in palladium-catalyzed coupling methodologies that exploited halogenated heterocycles as key intermediates [1] [2]. This period witnessed growing interest in functionalized pyrimidines as privileged scaffolds for kinase inhibitor development, particularly following the success of imatinib (Gleevec) and other targeted cancer therapeutics. The specific introduction of the 4-methylpiperazine moiety represented a strategic innovation to balance aqueous solubility and membrane permeability in drug candidates, addressing pharmacological challenges observed with simpler aminopyrimidines.
The compound's commercial availability through specialty chemical providers like Synquest Labs and Santa Cruz Biotechnology by the early 2000s reflected its established utility in medicinal chemistry [1] [2]. Sigma-Aldrich subsequently included it in their AldrichCPR collection (CDS004799) as a building block for early-stage drug discovery research, acknowledging its importance in pharmaceutical development pipelines [4] [7]. The precise synthetic route to this compound typically involves nucleophilic aromatic substitution (SNAr) where 2,5-dibromopyrimidine reacts selectively with N-methylpiperazine under basic conditions or at elevated temperatures, exploiting the differential reactivity of the 2- versus 4-positions in 5-bromopyrimidines. This regioselectivity arises from both electronic factors (enhanced leaving group ability at C2 due to flanking nitrogens) and steric considerations (less hindered position). The compound continues to serve as a critical precursor in the synthesis of investigational new drugs targeting various disease pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1